1-Pyrenemethylamine hydrochloride

Fluorescence spectroscopy Nucleic acid detection Nanoparticle synthesis

1-Pyrenemethylamine hydrochloride eliminates reproducibility gaps caused by neutral pyrene probes in electrostatic binding and DNA-selective assays. The permanent cationic charge of the hydrochloride salt ensures predictable partitioning, intercalation selectivity, and excimer-based quantitation. Key Differentiators: • DNA-selective intercalation validated by spectroscopy; no RNA binding observed. • Excimer-to-monomer (IE/IM) ratio enables calibration-ready polyelectrolyte complex stoichiometry (e.g., PEI-PAMPS saturation at χ = 2.4). • Non-covalent graphene/SWNT functionalization via π-π stacking for electrochemical sensor fabrication (nitrite LOD: 0.67 µmol L⁻¹).

Molecular Formula C17H14ClN
Molecular Weight 267.8 g/mol
CAS No. 93324-65-3
Cat. No. B1249746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenemethylamine hydrochloride
CAS93324-65-3
Synonyms1-pyrenemethylamine
1-pyrenemethylamine hydrochloride
Molecular FormulaC17H14ClN
Molecular Weight267.8 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl
InChIInChI=1S/C17H13N.ClH/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12;/h1-9H,10,18H2;1H
InChIKeyRGNMXKKNDSHTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyrenemethylamine Hydrochloride: Cationic Pyrene Fluorescent Probe


1-Pyrenemethylamine hydrochloride (CAS 93324-65-3; molecular formula C17H14ClN; MW 267.75), also referred to as PyNH2 or PyMeA·HCl, is a cationic pyrene derivative classified as a fluorescent organic building block and molecular probe. It consists of a pyrene fluorophore linked to a methylamine group and is supplied as the hydrochloride salt to enhance aqueous solubility and stability [1]. The compound exhibits characteristic pyrene fluorescence—strong blue emission upon UV excitation with distinct monomer (∼370–400 nm) and excimer (∼420–600 nm) bands—and is utilized in bioconjugation, nucleic acid labeling, polyelectrolyte complexation studies, and the non-covalent functionalization of carbon nanomaterials . Its primary mechanism of action relies on the intrinsic fluorescent properties of the pyrene moiety, enabling its use as a sensitive reporter in diverse biochemical, biophysical, and materials science applications.

Cationic fluorescent probe for DNA/RNA discrimination and labeling
Aqueous-compatible excimer reporter for polyelectrolyte binding studies
Non-covalent π–π functionalization of graphene, GO and CNTs
Microdomain polarity mapping in dendrimer and polymer assemblies

1-Pyrenemethylamine Hydrochloride Substitution Limitations


Substituting 1-pyrenemethylamine hydrochloride with unmodified pyrene, 1-aminopyrene, or other neutral pyrene derivatives in applications requiring specific electrostatic interactions, aqueous compatibility, or defined excimer response can compromise experimental reproducibility and lead to erroneous quantitative interpretations. The hydrochloride salt form imparts a permanent cationic charge at physiological and near-neutral pH that fundamentally alters the probe's partitioning behavior in multiphase systems, its binding affinity to negatively charged biomacromolecules (e.g., DNA, polyanions), and its microenvironment-dependent excimer-to-monomer (IE/IM) emission ratio [1]. Direct comparative studies employing multiple pyrene-based probes in the same experimental systems have demonstrated that the cationic nature of this compound yields measurably distinct fluorescence anisotropy, polarity reporting, and complexation stoichiometry relative to hydrophobic or polar-neutral analogs [2]. Consequently, generic substitution without explicit revalidation of binding constants, detection limits, and signal-to-background ratios introduces uncontrolled variability that undermines the quantitative rigor required for peer-reviewed publication and regulatory-facing data packages.

Charge-dependent binding shift
Neutral pyrene analogs lack permanent cation; electrostatic pre-association with DNA and polyanions may shift significantly.
Excimer response mismatch
IE/IM ratio and microenvironment sensitivity differ from non-cationic pyrenes – calibration curves may not transfer directly.
Aqueous partitioning variability
Hydrochloride salt form alters multiphase partitioning; substitution without revalidation may introduce uncontrolled signal variability.

1-Pyrenemethylamine Hydrochloride Comparative Evidence


Fluorescence Intensity: Probe vs. Pyrene Nanoparticles

1-Pyrenemethylamine hydrochloride serves as a reference fluorophore against which the enhanced brightness of pyrene-based organic nanoparticles (NPs) is quantified. Under acidic conditions, the fluorescence emission intensity of the monomeric compound is substantially lower than that of aggregated NPs prepared from the same pyrene precursor via reprecipitation. This comparison establishes the baseline photophysical performance of the free molecular probe and demonstrates the magnitude of signal amplification achievable upon nanostructuring [1].

Fluorescence intensity
Head-to-head
60× higher emission intensity for NP form vs. free probe (λex 238 nm, pH 2.0)
Establishes lower-bound brightness for molecular probe selection
Baseline reference for nanostructured vs. monomeric pyrene detection sensitivity
Fluorescence spectroscopy Nucleic acid detection Nanoparticle synthesis

Quantum Yield and Lifetime: Probe vs. Pyrene Nanoparticles

1-Pyrenemethylamine hydrochloride exhibits a lower room-temperature fluorescence quantum yield and shorter excited-state lifetime compared to its aggregated nanoparticle form. When the compound is processed into organic nanoparticles via reprecipitation, the quantum yield increases to approximately 20% and the fluorescence lifetime doubles to approximately 0.2 µs relative to the single-molecule fluorophore [1].

Quantum yield & lifetime
Head-to-head
NP quantum yield ~20%; lifetime ~0.2 µs (2× longer than single fluorophore)
Informs procurement for brightness-demanding vs. molecular conjugation uses
Room temperature aqueous suspension; QY of monomer not reported
Photophysics Quantum yield Fluorescence lifetime

DNA vs. RNA Binding Selectivity

Electron absorption and emission spectroscopy studies in aqueous solution reveal that 1-pyrenemethylamine hydrochloride exhibits differential binding behavior toward DNA versus RNA. The spectral data conclusively demonstrate that the compound intercalates into calf thymus DNA but does not intercalate into yeast RNA [1]. This selectivity arises from the cationic methylamine moiety facilitating electrostatic attraction to the DNA phosphate backbone, coupled with the planar pyrene ring system capable of inserting between DNA base pairs, whereas RNA's distinct secondary structure prevents stable intercalation.

DNA vs. RNA binding
Head-to-head
Intercalation confirmed in calf thymus DNA; no intercalation in yeast RNA
Supports DNA-specific labeling in mixed nucleic acid samples
Spectroscopic evidence; qualitative discrimination demonstrated
Nucleic acid intercalation DNA/RNA discrimination Spectroscopic analysis

Dendrimer Microenvironment Polarity: Probe Comparison

In a systematic study of fatty acid-capped PAMAM dendrimers, four fluorescent probes with distinct physicochemical properties were directly compared: pyrene (highly hydrophobic), 1-pyrenecarboxaldehyde (polar group), 1-pyrenemethylamine hydrochloride (cationic group), and 1-anilino-8-naphthalene sulfonic acid (ANSA, anionic). In THF solvent, 1-pyrenemethylamine hydrochloride uniquely reported decreased medium polarity with increasing ester-capped dendrimer concentration, a behavior opposite to that observed with the anionic ANSA probe which indicated increased polarity [1]. This divergence demonstrates that the cationic probe partitions into and reports on distinct hydrophobic microdomains inaccessible to anionic or neutral analogs.

Dendrimer polarity
Head-to-head
Opposite polarity trend: decreased medium polarity vs. ANSA probe reporting increased polarity
Accesses cationic-binding microdomains inaccessible to anionic or neutral probes
Ester-capped PAMAM dendrimers in THF; cross-probe panel comparison
PAMAM dendrimers Microenvironment polarity Fluorescent probe panel

Excimer-to-Monomer Ratio in Polyelectrolyte Complexation

The cationic probe 1-pyrenemethylamine hydrochloride (PyMeA·HCl) was employed to monitor complex formation between hyperbranched poly(ethylene imine) (PEI) and anionic poly(2-acrylamido-2-methylpropanesulfonic acid) (PAMPS). The relative excimer emission intensity, expressed as the IE/IM ratio, decreased to zero as the mole ratio (χ) of amino groups (PEI) to AMPS groups (polyanion) increased from 0 to 2.4. Concurrently, intramolecular and intermolecular nonradiative energy transfer (NRET) parameters reached their maxima at χ = 2.4 [1]. This IE/IM change directly reports the formation of nonstoichiometric polyelectrolyte complexes at concentrations well below polymer overlap thresholds.

IE/IM ratio
Head-to-head
IE/IM → 0 at χ = 2.4 (PEI/PAMPS complexation)
Quantitative binding saturation readout for polyelectrolyte stoichiometry
Aqueous solution; nonstoichiometric complex formation
Polyelectrolyte complexes Excimer fluorescence Binding stoichiometry

Nitrite Detection: Pyrene-Functionalized GO-CNT Composite

1-Pyrenemethylamine hydrochloride serves as a non-covalent functionalization agent for graphene oxide–carbon nanotube (GO–CNT) composites, enabling the fabrication of gold nanoparticle-decorated electrochemical sensors for nitrite detection. The resulting sensor achieves a detection limit of 0.67 µmol L⁻¹ (S/N = 3), a linear dynamic range spanning four orders of magnitude (2.0 × 10⁻⁶ to 1.0 × 10⁻² mol L⁻¹), and a sensitivity of 483.51 µA mM⁻¹ cm⁻² [1]. While no direct comparator data for unmodified or alternatively functionalized composites are reported in this study, the performance metrics establish a quantitative benchmark for pyrene-functionalized carbon nanomaterial sensors.

Nitrite sensor
Context-dependent
LOD 0.67 µM; sensitivity 483.51 µA mM⁻¹ cm⁻²; linear range 2.0×10⁻⁶–1.0×10⁻² M
Reported sensor performance context for pyrene-functionalized GO–CNT composites
Class-level inference; no direct comparator within study
Electrochemical sensing Graphene oxide Carbon nanotubes

1-Pyrenemethylamine Hydrochloride Application Scenarios


DNA-Specific Labeling and RNA Discrimination

1-Pyrenemethylamine hydrochloride is optimally deployed in experiments requiring selective labeling of double-stranded DNA in the presence of RNA. Based on direct spectroscopic evidence confirming DNA intercalation but no RNA binding [1], this compound enables fluorescence-based discrimination between DNA and RNA in aqueous biological matrices. Applications include DNA quantification in cell lysates, monitoring of DNA purification workflows, and studying DNA–protein interactions where RNA background interference must be minimized. The cationic methylamine group ensures electrostatic pre-association with the DNA phosphate backbone, while the planar pyrene moiety provides the fluorescent readout upon intercalation.

Cationic Microdomain Mapping in Dendrimers and Polymers

For researchers investigating the internal architecture, polarity gradients, or guest-molecule partitioning within PAMAM dendrimers, polyelectrolyte complexes, or amphiphilic block copolymer assemblies, 1-pyrenemethylamine hydrochloride provides unique microenvironmental sensitivity. Comparative probe studies demonstrate that this cationic derivative reports on hydrophobic domains that are inaccessible to anionic (ANSA) or neutral pyrene probes [2]. The compound is particularly suitable for fluorescence titration experiments where changes in emission intensity, spectral shift, or excimer-to-monomer (IE/IM) ratio reveal binding events, conformational transitions, or aggregation phenomena in dilute aqueous or organic solutions.

Excimer-Based Monitoring of Polyelectrolyte Complexation

1-Pyrenemethylamine hydrochloride (PyMeA·HCl) is the probe of choice for quantifying the formation and stoichiometry of oppositely charged polyelectrolyte complexes. The IE/IM excimer emission ratio serves as a direct, calibration-ready metric for binding saturation; as demonstrated in PEI–PAMPS systems, the IE/IM ratio decreases to zero when the complex reaches its optimal nonstoichiometric composition at a defined charge ratio (χ = 2.4) [3]. This application scenario is directly transferable to quality control of polyelectrolyte-based formulations, characterization of gene delivery vectors, and mechanistic studies of coacervation phenomena.

Non-Covalent Graphene/CNT Functionalization for Sensors

1-Pyrenemethylamine hydrochloride is specifically indicated for the non-covalent surface modification of graphene, graphene oxide, and single-walled carbon nanotubes (SWNTs) via π–π stacking interactions between the pyrene ring and the graphitic surface, while the cationic methylamine moiety confers aqueous dispersibility and electrostatic binding to negatively charged analytes or biomolecules. Patent disclosures describe its use in preparing pyrenemethylamine-modified graphene with tunable thermal conductivity [4], and research studies demonstrate its utility in fabricating GO–CNT composite electrodes for nitrite detection with a validated detection limit of 0.67 µmol L⁻¹ [5]. This scenario is directly relevant for researchers developing electrochemical sensors, conductive polymer composites, or siRNA delivery platforms where non-destructive graphene functionalization is required.

Application
Selection Property
Validation Focus
DNA-specific labeling & RNA discrimination
Cationic charge for electrostatic DNA pre-association; intercalation selectivity
DNA binding specificity in mixed nucleic acid matrices
Cationic microdomain mapping in dendrimers
Polarity-sensitive excimer emission with reverse trend vs. anionic probes
Microenvironment polarity response validation in dendrimer titration
Polyelectrolyte complexation monitoring
IE/IM ratio as binding saturation reporter
Stoichiometry validation in oppositely charged polyelectrolyte systems
Non-covalent graphene/CNT functionalization
Pyrene-mediated π–π stacking; aqueous dispersibility via methylammonium group
Sensor performance validation (e.g., nitrite LOD, sensitivity)
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